Rubiginone D2 -

Rubiginone D2

Catalog Number: EVT-3162786
CAS Number:
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rubiginone D2 (2) is a newly discovered polyketide natural product. [, ] It is classified as a rubiginone due to its structural similarity with other members of this family. [, ] Rubiginone D2 was isolated from the culture broth of Streptomyces sp. (strain Gö N1/5) alongside three other novel rubiginones: 4-O-acetyl-rubiginone D2 (3), rubiginone H (6) and rubiginone I (7). [, ]

Future Directions

References:1. 2.

4-O-Acetyl-Rubiginone D2

Compound Description: 4-O-Acetyl-Rubiginone D2 (3) is a new polyketide isolated from the cultures of Streptomyces sp. (strain Gö N1/5) alongside Rubiginone D2. [, ] Its structure was determined using spectroscopic analysis, and its absolute configuration was determined by derivatization with chiral acids (Helmchen's method). [, ] Like Rubiginone D2, it exhibits inhibitory activity against the growth of some Gram-positive bacteria and possesses cytostatic activity against various tumor cell lines. [, ]

Relevance: 4-O-Acetyl-Rubiginone D2 is structurally very similar to Rubiginone D2, differing only by the presence of an acetyl group at the 4-O position. [, ]

Rubiginone H

Compound Description: Rubiginone H (6) is another new polyketide isolated from the cultures of Streptomyces sp. (strain Gö N1/5). [, ] Its structure was established through detailed spectroscopic analysis. [, ] Along with Rubiginone D2, it displays inhibitory effects on the growth of certain Gram-positive bacteria and demonstrates cytostatic activity against a range of tumor cell lines. [, ]

Relevance: While the specific structural relationship between Rubiginone H and Rubiginone D2 isn't detailed in the provided abstracts, both compounds are classified as rubiginones, suggesting they share a core structural framework. [, ]

Rubiginone I

Compound Description: Rubiginone I (7) is a novel polyketide isolated from the cultures of Streptomyces sp. (strain Gö N1/5). [, ] Its structure was elucidated through a comprehensive spectroscopic analysis. [, ] Similar to Rubiginone D2, Rubiginone I exhibits inhibitory activity against the growth of some Gram-positive bacteria and demonstrates cytostatic activity against various tumor cell lines. [, ]

Relevance: The provided abstracts do not specify the exact structural relationship between Rubiginone I and Rubiginone D2, but their classification as rubiginones indicates a shared core structural motif. [, ]

Synthesis Analysis

Methods and Technical Details

The synthesis of Rubiginone D2 can be approached through both natural extraction from microbial sources and synthetic methodologies. The natural biosynthesis involves the rub gene cluster in Streptomyces sp. CB02414, which encodes type II polyketide synthases responsible for constructing the angucycline backbone .

In synthetic approaches, convergent enantioselective syntheses have been developed that utilize key reactions such as Diels-Alder cycloaddition involving naphthoquinones and azadienes derived from shikimic acid . These methods often require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Molecular Structure Analysis

Structure and Data

Rubiginone D2 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C20H16O6C_{20}H_{16}O_6, with specific stereochemical configurations at various positions that influence its biological activity . The compound features a hydroxyl group at the C-4 position, which is crucial for its interaction with biological targets.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) have been employed to elucidate its structure, confirming the presence of functional groups typical of angucyclines .

Chemical Reactions Analysis

Reactions and Technical Details

Rubiginone D2 undergoes various chemical reactions that can modify its structure and enhance its biological activity. For instance, it can participate in oxidation reactions catalyzed by cytochrome P450 enzymes, leading to structural diversification within the angucycline family .

Additionally, synthetic routes often involve critical steps such as Diels-Alder cycloadditions, where naphthoquinones react with diene precursors to form complex cyclic structures. The regioselectivity of these reactions is vital for obtaining the correct isomeric forms .

Mechanism of Action

Process and Data

The mechanism of action for Rubiginone D2 primarily involves its interaction with cellular targets such as DNA topoisomerases. These enzymes play a crucial role in DNA replication and transcription, and inhibition by Rubiginone D2 can lead to cytotoxic effects in cancer cells. Studies have indicated that rubiginones can potentiate the activity of other chemotherapeutic agents like vincristine, enhancing their efficacy .

The precise biochemical pathways through which Rubiginone D2 exerts its effects are still under investigation, but it is believed to disrupt normal cellular processes by interfering with DNA topology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rubiginone D2 exhibits distinct physical properties, including solubility in organic solvents and specific melting points that are characteristic of angucyclines. Its chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.

Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible Spectroscopy (UV-Vis) have been used to study its functional groups and electronic transitions, aiding in the characterization of this compound .

Applications

Scientific Uses

Rubiginone D2 has garnered interest in pharmaceutical research due to its potential applications in cancer therapy. Its ability to inhibit DNA topoisomerases positions it as a candidate for development into chemotherapeutic agents. Furthermore, ongoing studies aim to explore its efficacy against various cancer cell lines and its synergistic effects when combined with existing drugs .

In addition to its medicinal applications, Rubiginone D2 serves as a valuable model compound for studying the biosynthesis of angucyclines, providing insights into polyketide chemistry that could lead to the discovery of novel therapeutic agents through combinatorial biosynthesis strategies .

Discovery and Taxonomic Classification of Rubiginone D2-Producing Actinomycetes

Streptomyces sp. Strain Diversity and Phylogenetic Lineages Linked to Rubiginone D2 Biosynthesis

Rubiginone D2 is an angucycline-type polyketide first isolated from Streptomyces sp. strain Gö N1/5, identified during a screen for biologically active metabolites in terrestrial actinomycetes [4]. Subsequent genomic mining revealed broader taxonomic distribution, including:

  • Streptomyces sp. CB02414 (isolated from Dubai coastal soil) [7]
  • Streptomyces hundungensis (sharing 78% DNA sequence identity in biosynthetic genes) [7]
  • Streptomyces griseorubiginosus (producing structurally similar rubiginones) [7] [9]

Phylogenetic analysis of ketosynthase (KSα) amino acid sequences clusters rubiginone-producing strains within the Streptomyces luteoreticuli clade, sharing 85–92% homology with angucycline-producing taxa [7]. The rub gene cluster (44 kb) encodes a type II polyketide synthase (PKS) system featuring:

  • Minimal PKS components (RubF1/F2/F3) for decaketide chain assembly
  • Dual cyclases (RubO1/O2) for angular benz[a]anthracene scaffold formation
  • Oxidoreductases (RubC5–C7) for ring decoration [7]

Table 1: Streptomyces Strains Producing Rubiginones

Strain DesignationGeographic OriginIdentified RubiginonesKey Biosynthetic Genes
Gö N1/5UndisclosedD2, 4-O-acetyl-D2, H, IMinimal PKS (KSα, KSβ, CLF)
CB02414Dubai coastal soilD2, J, K, L, M, NrubF1-F3, rubC1-C7, rubO1-O2
2238-SVT4Japanese soilB2 (precursor to D2)hrb cluster (homologous to rub)
SNA-8073UndisclosedA2, B2Type II PKS genes

Genome sequencing of CB02414 revealed an 8.8-kb insert in the rub cluster (RubM2–RubP4) with only 45–80% protein similarity to known BGCs, suggesting horizontal gene transfer contributed to structural diversification [7]. Mutagenesis studies confirm that deletion of ketosynthase genes (rubF1/F2) abolishes rubiginone production, while spore pigment synthesis remains unaffected [7].

Ecological Niches and Environmental Triggers for Secondary Metabolite Production in Streptomyces spp.

Rubiginone D2 biosynthesis occurs optimally under specific ecological conditions:

Extremotolerant Niches

  • Coastal soils (e.g., CB02414 isolation site): Moderate salinity (3–5% NaCl) and alkaline pH (8.0–8.5) [7]
  • Arid soils: Limited carbon/nitrogen ratios induce secondary metabolism [6]
  • Rhizosphere zones: Microbial competition triggers defensive metabolite production [9]

Physicochemical TriggersNutrient Availability:

  • Carbon limitation: Starch-rich media enhance yield 3-fold vs. glucose [7]
  • Nitrogen sources: Valine and arginine promote rubiginone D2 over other analogs [7]
  • Trace elements: Fe²⁺ (0.1 mM) upregulates P450 monooxygenases (RubC3/C4) [7]

Physical Stimuli:

  • Ultrasound-assisted fermentation: 24–48 kHz pulses increase cell permeability and rubiginone D2 yield by 1.8-fold in Streptomyces spp. [2]
  • Co-cultivation: Fungal interactions (Aspergillus niger) induce cryptic rubiginone pathways [7]

Table 2: Environmental Factors Influencing Rubiginone D2 Biosynthesis

FactorOptimal ConditionBiosynthetic EffectMolecular Mechanism
Temperature28–30°C2.1x yield increase vs. 37°CEnhanced PKS enzyme stability
pH7.8–8.2Promotes D2 over acetylated derivativesAlkaline-activation of esterases
Aeration>60% dissolved O₂3.5x yield increase vs. anaerobic conditionsO₂-dependent P450 reactions (RubC5–C7)
Salt (NaCl)3% (w/v)Induces stress-responsive biosynthetic pathwaysosmoregulator synthesis (ectoine/glutamate)
Carbon SourceStarch (2% w/v)3.0x yield increase vs. glucoseSlow catabolism favors polyketide flux

Temporal Production DynamicsRubiginone D2 synthesis initiates in late log phase (48–72 h), peaking during stationary phase (120 h), correlating with the expression of LuxR-family regulators (RubR1/R2) [7]. This aligns with ecological defense strategies where antibiotics are deployed as competitive tools during nutrient depletion.

Biotechnological Implications

  • Ultrasound pretreatment: Applied at 0.5 W/cm² for 5 min/day during fermentation, enhances Streptomyces membrane permeability and rubiginone D2 titer by 24% [2]
  • Co-fermentation: Culturing with chitinolytic bacteria (Bacillus subtilis) elevates rubiginone D2 production 2.3-fold via hydrolyzed chitin uptake [2]
  • Nano-formulations: Encapsulation in silica nanoparticles improves environmental stability in agricultural applications [2] [9]

Properties

Product Name

Rubiginone D2

IUPAC Name

(2S,3S,4R)-2,4-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C20H16O6/c1-8-16(21)10-6-7-11-14(15(10)20(25)17(8)22)19(24)9-4-3-5-12(26-2)13(9)18(11)23/h3-8,16-17,21-22H,1-2H3/t8-,16+,17-/m0/s1

InChI Key

DWIWLEGGRHIXAH-KDLNQGCSSA-N

SMILES

CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Canonical SMILES

CC1C(C2=C(C(=O)C1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Isomeric SMILES

C[C@H]1[C@H](C2=C(C(=O)[C@H]1O)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

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